Bienvenue dans la boutique en ligne BenchChem!

3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Physicochemical profiling Drug-likeness Halogen bonding

3-Bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922000-81-5) is a synthetic small molecule of molecular formula C₁₇H₁₅BrN₂O₃ (MW 375.2 g/mol) comprising a 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one core N-methylated at the 4-position and coupled via a 7-amino linkage to a 3-bromobenzamide moiety. The compound belongs to the benzoxazepine-benzamide class, a scaffold family that has gained attention in epigenetic drug discovery as a recognized acetyl-lysine mimetic chemotype, with structurally related 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives having been developed as inhibitors of CBP/P300 and PCAF/GCN5 bromodomains.

Molecular Formula C17H15BrN2O3
Molecular Weight 375.222
CAS No. 922000-81-5
Cat. No. B2652265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide
CAS922000-81-5
Molecular FormulaC17H15BrN2O3
Molecular Weight375.222
Structural Identifiers
SMILESCN1CCOC2=C(C1=O)C=C(C=C2)NC(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C17H15BrN2O3/c1-20-7-8-23-15-6-5-13(10-14(15)17(20)22)19-16(21)11-3-2-4-12(18)9-11/h2-6,9-10H,7-8H2,1H3,(H,19,21)
InChIKeyPXHDAIFQVVCBNT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922000-81-5): Compound Identity and Scaffold Context for Procurement


3-Bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922000-81-5) is a synthetic small molecule of molecular formula C₁₇H₁₅BrN₂O₃ (MW 375.2 g/mol) comprising a 2,3,4,5-tetrahydro-1,4-benzoxazepin-5-one core N-methylated at the 4-position and coupled via a 7-amino linkage to a 3-bromobenzamide moiety . The compound belongs to the benzoxazepine-benzamide class, a scaffold family that has gained attention in epigenetic drug discovery as a recognized acetyl-lysine mimetic chemotype, with structurally related 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives having been developed as inhibitors of CBP/P300 and PCAF/GCN5 bromodomains . It is catalogued within the Life Chemicals F2276 high-throughput screening (HTS) compound library, a collection of drug-like small molecules designed for early-stage probe and lead discovery campaigns .

Why 3-Bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide Cannot Be Replaced by Generic Benzoxazepine Analogs


Substituting this compound with a closely related benzoxazepine-benzamide analog—such as the 3-chloro (CAS 922000-83-7), 4-bromo positional isomer, or 3-methyl congener—is not scientifically interchangeable because the identity and position of the aryl substituent on the benzamide ring directly modulate key drug-likeness parameters relevant to both target engagement and assay performance. The 3-bromo substituent confers a distinct halogen bonding donor capacity, elevated molecular weight (375.2 Da), and higher lipophilicity relative to the 3-chloro (cLogP ~2.9, MW ~330.8) and 3-methyl (cLogP ~2.6, MW ~310.3) analogs, each of which alters the compound's hydrogen-bond acceptor profile, polar surface area, and solubility characteristics . In the context of the benzoxazepine scaffold's established role as an acetyl-lysine mimetic targeting bromodomains, the nature of the benzamide substituent is a critical determinant of both binding pocket complementarity and selectivity across the bromodomain phylogenetic tree . Moreover, within commercial HTS libraries, each analog in the F2276 series is stocked and supplied as a discrete compound with independent purity specifications; procurement of an incorrect analog introduces an unvalidated variable that compromises the reproducibility of screening campaigns .

3-Bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Meta-Bromo Substitution Elevates Lipophilicity and Halogen Bonding Potential Compared to 3-Chloro and 3-Methyl Analogs

The 3-bromo substituent on the benzamide ring of the target compound confers a calculated logP (cLogP) that is higher than that of the 3-chloro analog and substantially greater than that of the 3-methyl analog. Bromine, as a Group 17 halogen with greater polarizability than chlorine (atomic polarizability: Br 3.05 ų vs. Cl 2.18 ų), also functions as a superior halogen bond donor, a feature increasingly exploited in structure-based drug design to enhance target residence time and selectivity . The molecular weight of the target (375.2 Da) places it closer to the upper boundary of lead-like chemical space than either the 3-chloro (~330.8 Da) or 3-methyl (~310.3 Da) congeners, offering a differentiated property profile for SAR expansion studies .

Physicochemical profiling Drug-likeness Halogen bonding Lead optimization

Benzoxazepine Core Validated as a CBP/P300 Bromodomain Inhibitor Scaffold via Co-Crystal Structure (PDB 5J0D)

The 2,3,4,5-tetrahydro-1,4-benzoxazepine scaffold, which constitutes the core of the target compound, has been validated as an N-acetyl-lysine (KAc) mimetic through co-crystallization with the bromodomain of human CREBBP (PDB ID: 5J0D). In this study, a series of 2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives were developed as selective CBP/P300 bromodomain inhibitors, with the lead chemical probe I-CBP112 demonstrating nanomolar potency and >100-fold selectivity over the BET bromodomain BRD4 . While the target compound (CAS 922000-81-5) itself has not been co-crystallized, its benzoxazepine core is shared with this validated inhibitor chemotype, providing scaffold-level evidence for bromodomain engagement potential .

Bromodomain inhibition CBP/P300 Epigenetics Acetyl-lysine mimetic

Life Chemicals F2276 Series Demonstrated as PCAF/GCN5 Bromodomain Inhibitor Hits in Computational Screening and Molecular Dynamics Study

In a computational drug discovery study targeting the PCAF (p300/CBP-Associated Factor) bromodomain, a three-feature E-Pharmacophore model was built from the co-crystal structure of an acetyl-lysine mimicking inhibitor (PDB 5FDZ) and used to screen small-molecule databases. Four compounds from the Life Chemicals F2276 series—F2276-0099, F2276-0008, F2276-0104, and F2276-0106—were identified as hits and subjected to Induced Fit Docking, binding energy calculation, ADME prediction, and molecular dynamics simulation. These compounds were proposed as potent drug molecules for PCAF BRD . The target compound (CAS 922000-81-5) belongs to the same F2276 chemical series and shares the identical benzoxazepine core scaffold, though it was not individually profiled in this study. This class-level evidence supports the relevance of the F2276 series for bromodomain-focused screening campaigns .

PCAF bromodomain Virtual screening Molecular dynamics E-Pharmacophore

Recommended Research Applications for 3-Bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (CAS 922000-81-5) Based on Available Evidence


Focused Bromodomain Screening Panel: PCAF/GCN5 and CBP/P300 BRD Selectivity Profiling

Include this compound as part of a focused screening panel targeting the PCAF/GCN5 and CBP/P300 bromodomains, leveraging the validated benzoxazepine acetyl-lysine mimetic scaffold. The 3-bromo substituent provides a structurally differentiated probe within the F2276 series, enabling SAR exploration of halogen bonding interactions at the bromodomain acetyl-lysine binding pocket. Use alongside the four computationally validated F2276 hits (F2276-0099, F2276-0008, F2276-0104, F2276-0106) to assess the contribution of meta-halogen substitution to binding affinity and selectivity .

Physicochemical Property-Driven Lead Optimization: Halogen SAR Series

Employ this compound as the bromine-containing member of a systematic halogen SAR matrix that includes the 3-chloro (CAS 922000-83-7) and 3-fluoro analogs of the benzoxazepine-benzamide scaffold. The progressive increase in halogen size (F → Cl → Br) allows correlation of lipophilicity (cLogP), polarizability, and halogen bonding strength with target binding affinity, metabolic stability, and cellular permeability. This matrix is particularly valuable for optimizing the balance between potency and ADME properties in bromodomain inhibitor programs .

High-Throughput Screening Library Diversification: Benzoxazepine Scaffold Representation

Add this compound to HTS decks to enhance scaffold diversity within the benzoxazepine chemical space. Life Chemicals' F2276 series represents a curated collection of drug-like molecules with validated synthetic routes and analytical specifications. The presence of a 3-bromo substituent, a recognized privileged fragment in fragment-based drug discovery, increases the probability of detecting binding events in primary screens while providing a synthetic handle (via cross-coupling reactions) for hit-to-lead optimization .

Computational Chemistry and Molecular Docking Validation Studies

Use this compound as a test ligand for computational benchmarking studies, including molecular docking, free energy perturbation (FEP), and molecular dynamics simulations targeting bromodomains. The well-defined benzoxazepine scaffold, combined with the structurally distinct 3-bromo substituent, provides a chemically tractable system for validating in silico methods against experimental binding data. The availability of co-crystal structures for related benzoxazepine-bromodomain complexes (PDB 5J0D, 5FDZ) facilitates rigorous pose prediction and scoring function assessment .

Quote Request

Request a Quote for 3-bromo-N-(4-methyl-5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.